2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRDCCWSAGXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Coupling with Benzimidazole: The piperidine intermediate is then coupled with benzimidazole. This step usually involves a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and benzimidazole moiety allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Halogenated Benzyl Groups
- N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) : This analog features a 3,4-dichlorobenzyl group and an acetamide substituent on the benzimidazole. The acetamide group may improve solubility but could reduce membrane permeability.
4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (24) :
The additional 4-chloro substituent on the benzimidazole core increases electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity. Compared to the target compound, this structure lacks the piperidine moiety, limiting its ability to engage in hydrogen bonding or charge interactions.Miconazole :
A clinically used antifungal agent with a dichlorobenzyl-imidazole structure. While distinct from benzimidazoles, its 2,4-dichlorobenzyl group highlights the importance of halogenated aromatic systems in hydrophobic binding. The target compound’s benzimidazole core may offer improved metabolic stability over miconazole’s imidazole ring.
Piperidine-Modified Derivatives
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride :
The ethoxyethyl group on the piperidine nitrogen enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s dichlorobenzyl group. This modification demonstrates how alkyl ether chains can balance hydrophilicity and activity.- Anti-inflammatory 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives (e.g., compound 5) : These derivatives lack the dichlorobenzyl group but retain the piperidine-benzimidazole backbone.
Heterocyclic Hybrids
Five-membered heterocycle-substituted benzimidazoles (L1–L3) :
Substitutions with pyrrole, furan, or thiophene rings introduce π-π stacking capabilities but reduce electron-withdrawing effects compared to halogenated analogs. The target compound’s dichlorobenzyl group likely offers stronger van der Waals interactions in hydrophobic enzyme pockets.- Benzimidazole-4,7-dione derivatives (e.g., 14g) : These compounds feature a quinone-like structure with piperidinylamino substituents. The dichlorobenzoyl group in 14g enhances binding through halogen bonds, a property shared with the target compound’s dichlorobenzyl moiety. However, the dione structure may confer redox activity absent in the target molecule.
Critical Analysis of Substituent Effects
- Halogen Position : The 2,4-dichloro configuration in the target compound may optimize steric and electronic effects compared to 3,4-dichloro analogs, favoring interactions with aromatic residues in enzyme active sites.
- Piperidine Modifications : Alkyl or aryl substitutions on the piperidine nitrogen (e.g., ethoxyethyl vs. dichlorobenzyl) significantly alter solubility and bioavailability. The dichlorobenzyl group likely enhances target affinity but may increase metabolic stability risks.
- Core Heterocycle : Benzimidazoles generally exhibit greater metabolic stability than imidazoles (e.g., miconazole), making them preferable for prolonged therapeutic effects.
Biological Activity
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including its biochemical properties, molecular mechanisms, and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 390.3 g/mol
- CAS Number : 1421000-46-5
This compound exhibits various biochemical properties that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition leads to a decrease in the release of pro-inflammatory cytokines such as interleukin-1β in THP-1 cells (human macrophage cell line) .
- Antibacterial Activity : Research indicates that benzimidazole derivatives, including this compound, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific studies have reported low micromolar minimal inhibitory concentrations (MICs) against clinically relevant strains .
The mechanism of action for 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves:
- Binding to NLRP3 : The compound binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex .
- Modulation of Cellular Signaling : It influences various signaling pathways that are essential for cell function and immune response, thereby reducing inflammation and bacterial growth.
Case Studies and Experimental Data
- Antibacterial Efficacy :
- Anti-inflammatory Effects :
- In vitro studies using THP-1 cells revealed that treatment with this compound resulted in a marked reduction in interleukin-1β secretion, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar benzimidazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
